4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid
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Overview
Description
4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol . It is a derivative of imidazolidinone and is characterized by the presence of a butanoic acid group attached to a 3-methyl-2,5-dioxoimidazolidin-1-yl moiety . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid typically involves the reaction of 3-methyl-2,5-dioxoimidazolidin-1-yl derivatives with butanoic acid or its derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Substitution: Halides, nucleophiles; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in various applications .
Scientific Research Applications
4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity . Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid
- 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile
Uniqueness
4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-(3-methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-9-5-6(11)10(8(9)14)4-2-3-7(12)13/h2-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKKZPQUYUHBNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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